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Compound of Interest

Compound Name: 3-Matida

Cat. No.: B1664605

An In-Depth Technical Guide to 3-MATIDA: A Selective mGIuR1 Antagonist

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of 3-MATIDA, a potent and selective antagonist of the metabotropic
glutamate receptor 1 (mGIuR1). This document is intended for researchers, scientists, and
professionals in the field of drug development.

Chemical Structure and Properties

3-MATIDA, an acronym for 3-methyl-5-carboxy-thien-2-yl-glycine, is a heterocyclic alpha-amino
acid derivative.[1] Its chemical structure and key physicochemical properties are summarized
below.

Chemical Structure:

Table 1: Physicochemical Properties of 3-MATIDA
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Property Value Source
5-[amino(carboxy)methyl]-4-

IUPAC Name methylthiophene-2-carboxylic [2]
acid

Molecular Formula CsHsNO4S [2][3]

Molecular Weight 215.23 g/mol [2]

CAS Number 518357-51-2

Topological Polar Surface Area  128.86 A2

Hydrogen Bond Donors 3

Hydrogen Bond Acceptors 5

Rotatable Bonds 3

Biological Activity and Mechanism of Action

3-MATIDA is a potent and selective competitive antagonist of the metabotropic glutamate

receptor 1 (mGIuR1). The antagonistic activity resides in the (+)-isomer. It exhibits significantly

lower affinity for other mGlu receptors, as well as for NMDA and AMPA receptors, highlighting

its selectivity. Due to its ability to counteract excessive glutamate signaling, 3-MATIDA

demonstrates neuroprotective effects in various in vitro and in vivo models of neuronal

damage.

Table 2: In Vitro Pharmacology of 3-MATIDA
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Target Activity ICso0 Value Source
rat mGluia Antagonist 6.3 uM

mGlus Antagonist > 300 uM

mGluz Antagonist > 300 uM

MGluaa Antagonist > 300 uM

NMDA Receptor Antagonist 250 uM

AMPA Receptor Antagonist 250 uM

Signaling Pathway of mGIluR1 Antagonism

Metabotropic glutamate receptor 1 is a G-protein coupled receptor (GPCR) that, upon
activation by glutamate, initiates a signaling cascade through Gag. This leads to the activation
of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate
(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IPs binds to its receptors on
the endoplasmic reticulum, triggering the release of intracellular calcium (Caz*), while DAG
activates protein kinase C (PKC). As a competitive antagonist, 3-MATIDA binds to the
glutamate binding site on mGIuR1, preventing its activation and thereby inhibiting this
downstream signaling pathway.
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Figure 1. mGIluR1 signaling pathway and inhibition by 3-MATIDA.

Synthesis of 3-MATIDA

The synthesis of (+)- and (-)-3-MATIDA is achieved through a stereoselective Ugi four-
component condensation reaction. This one-pot reaction involves the combination of an
aldehyde, an amine, a carboxylic acid, and an isocyanide to form an a-acylaminoamide. For
the synthesis of 3-MATIDA, the key starting materials would be 4-methyl-5-formylthiophene-2-
carboxylic acid, a chiral amine (to induce stereoselectivity), a source of ammonia, and an
isocyanide.

Representative Experimental Protocol for
Stereoselective Ugi Condensation

The following is a generalized protocol for the stereoselective Ugi condensation to produce an
a-amino acid derivative like 3-MATIDA. The specific reactants and conditions for 3-MATIDA
would need to be optimized based on the original literature.
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Imine Formation: In a suitable solvent (e.g., methanol), the aldehyde component (4-methyl-5-
formylthiophene-2-carboxylic acid) is reacted with a chiral amine (e.g., (R)- or (S)-0-
phenylethylamine) to form the corresponding chiral imine.

Addition of Isocyanide and Carboxylic Acid: To the solution containing the imine, the
isocyanide (e.qg., tert-butyl isocyanide) and the carboxylic acid component (in this case, the
thiophene starting material is also the carboxylic acid) are added.

Reaction: The reaction mixture is stirred at room temperature for a specified period (typically
24-72 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC)
or other analytical techniques.

Work-up and Purification: The solvent is removed under reduced pressure. The resulting
crude product is then purified using standard techniques such as column chromatography or
recrystallization to yield the diastereomeric Ugi products.

Hydrolysis: The chiral auxiliary and the isocyanide-derived amide are hydrolyzed under
acidic or basic conditions to yield the final a-amino acid, (+)- or (-)-3-MATIDA.

Starting Materials

4-methyl-5-formylthiophene- Chiral Amine P Carboxylic Acid
2-carboxylic acid ((R)- or (S)-enantiomer) 4 (part of aldehyde component)

Reaction Steps

Work-up and Purification One-pot reaction
(e.g., Chromatography) in solvent (e.g., Methanol)

andensaﬁon

Diastereomeric
Ugi Product

(#)- and (-)-3-MATIDA

Hydrolysis of auxiliary
and amide groups
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Figure 2. Experimental workflow for the synthesis of 3-MATIDA.

Conclusion

3-MATIDA is a valuable research tool for studying the physiological and pathological roles of
the mGIuR1 receptor. Its high selectivity and demonstrated neuroprotective effects make it a
compound of interest for the potential development of therapeutic agents for neurological
disorders characterized by excessive glutamatergic neurotransmission. This guide provides
core technical information to support further research and development efforts involving this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. alfa-chemistry.com [alfa-chemistry.com]

2. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent
Derivatives as Functional Chromophores - PMC [pmc.ncbi.nim.nih.gov]

3. chemistry.illinois.edu [chemistry.illinois.edu]

To cite this document: BenchChem. [Chemical structure and properties of 3-Matida].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1664605#chemical-structure-and-properties-of-3-
matida]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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